N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(furan-2-ylmethyl)isovalinamide
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Overview
Description
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(furan-2-ylmethyl)isovalinamide is a complex organic compound with a molecular formula of C26H33N3O3 This compound is characterized by the presence of a phenylcarbonyl group, a glycyl group, a cyclopentyl group, and a furan-2-ylmethyl group attached to an isovalinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(furan-2-ylmethyl)isovalinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with a phenylcarbonyl chloride in the presence of a base such as triethylamine.
Cyclopentyl Group Introduction: The glycyl intermediate is then reacted with cyclopentylamine to introduce the cyclopentyl group.
Furan-2-ylmethyl Group Addition: The next step involves the addition of the furan-2-ylmethyl group through a nucleophilic substitution reaction using furan-2-ylmethyl chloride.
Isovalinamide Formation: Finally, the isovalinamide backbone is formed by reacting the intermediate with isovaline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(furan-2-ylmethyl)isovalinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(furan-2-ylmethyl)isovalinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(furan-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression by binding to their active sites. Additionally, it can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide
- N-(phenylsulfonyl)glycyl-N-cyclopentyl-N~2~-(2-thienylmethyl)isovalinamide
Uniqueness
N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(furan-2-ylmethyl)isovalinamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H31N3O4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-[[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-(furan-2-ylmethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C24H31N3O4/c1-3-24(2,23(30)26-19-12-7-8-13-19)27(17-20-14-9-15-31-20)21(28)16-25-22(29)18-10-5-4-6-11-18/h4-6,9-11,14-15,19H,3,7-8,12-13,16-17H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
KSYYYXGKDUEHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(CC2=CC=CO2)C(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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